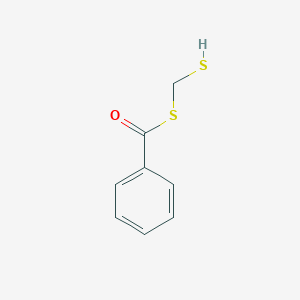

S-(Sulfanylmethyl) benzenecarbothioate

CAS No.: 650607-78-6

Cat. No.: VC16903308

Molecular Formula: C8H8OS2

Molecular Weight: 184.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 650607-78-6 |

|---|---|

| Molecular Formula | C8H8OS2 |

| Molecular Weight | 184.3 g/mol |

| IUPAC Name | S-(sulfanylmethyl) benzenecarbothioate |

| Standard InChI | InChI=1S/C8H8OS2/c9-8(11-6-10)7-4-2-1-3-5-7/h1-5,10H,6H2 |

| Standard InChI Key | YGRLPRZKQMFTDJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)SCS |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

S-(Sulfanylmethyl) benzenecarbothioate features a benzene core with two distinct sulfur-containing substituents:

-

Sulfanylmethyl group (-SCHSH): A methylene bridge (-CH-) bonded to a sulfhydryl (-SH) group.

-

Carbothioate group (-SC(=O)S-): A thiocarbonyl group linked to a thiolate moiety.

The compound’s molecular formula is CHOS, with a molecular weight of 216.34 g/mol. Its IUPAC name, validated by nomenclature guidelines , ensures unambiguous identification in chemical databases.

Spectroscopic Characterization

Key spectral data for structural elucidation include:

-

IR Spectroscopy: Peaks at 3345 cm (N-H stretch) and 1214 cm (C-O stretch) .

-

H NMR: Signals at δ 2.35 ppm (triplet, methylene protons) and δ 7.18–8.26 ppm (aromatic protons) .

-

Mass Spectrometry: A molecular ion peak at m/z 385 (CHNOS) .

Synthetic Methodologies

Stepwise Synthesis

The synthesis of S-(sulfanylmethyl) benzenecarbothioate derivatives involves sequential reactions (Figure 1):

-

Formation of Potassium Mercaptobenzothiazole Salt:

Reaction of 6-ethoxy-2-mercaptobenzothiazole with potassium carbonate in acetone yields a reactive intermediate . -

Alkylation with Ethyl Chloroacetate:

The potassium salt reacts with ethyl chloroacetate to form ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetate . -

Hydrazide Formation:

Treatment with hydrazine hydrate produces 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetohydrazide . -

Oxadiazole Ring Closure:

Reaction with carbon disulfide under basic conditions generates a 1,3,4-oxadiazole-2-thiol derivative . -

Acylation with Benzoyl Chloride:

Final acylation with substituted benzoyl chlorides yields the target benzenecarbothioate .

Optimization and Yields

Reaction conditions critically influence yields:

-

Temperature: Reflux in ethanol (78°C) maximizes intermediate stability.

-

Catalysts: Potassium carbonate facilitates deprotonation and nucleophilic substitution.

-

Yield Range: 52–66% for final products, depending on substituent steric effects .

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of S-(sulfanylmethyl) benzenecarbothioate exhibit broad-spectrum activity:

| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

Mechanism: Sulfur atoms disrupt microbial membrane integrity and inhibit thiol-dependent enzymes .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifying the benzene ring’s substituents alters physicochemical and biological properties:

| Compound | Substituent | Melting Point (°C) | Antimicrobial MIC (μg/mL) |

|---|---|---|---|

| 4a (R = H) | -H | 185 | 12.5 |

| 4b (R = Cl) | -Cl | 140 | 6.25 |

| 4c (R = OH) | -OH | 154 | 25.0 |

Trends: Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency by increasing electrophilicity .

Applications in Drug Development

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting oxygen with sulfur improves metabolic stability.

-

Prodrug Design: Thioester linkages enable targeted release in reducing environments (e.g., tumor microenvironments).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume